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Abstract

DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective
inhibitory activity against receptors containing the GIuUN2C and GIuN2D subunits.[1][2] This
selectivity presents a promising avenue for the development of targeted antiepileptic drugs with
potentially improved side-effect profiles compared to broad-spectrum NMDA receptor
antagonists. This technical guide provides an in-depth overview of DQP-1105, including its
mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols
to facilitate further research and drug development efforts in the field of epilepsy.

Mechanism of Action

DQP-1105 acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its
inhibitory effect is voltage-independent and cannot be overcome by increasing the
concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant
selectivity for NMDA receptors containing GIuN2C and GluN2D subunits over those containing
GIuN2A and GIuN2B subunits.[1][2] DQP-1105 is thought to inhibit a pregating step in receptor
activation without altering the mean open time or single-channel conductance, suggesting it
does not block the ion channel pore directly.[2]
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Figure 1: Mechanism of action of DQP-1105 on GIuN2C/D-containing NMDA receptors.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of DQP-1105 from
preclinical studies.

Table 1: In Vitro Potency of DQP-1105 at NMDA Receptor Subtypes

Receptor Subtype ICs0 (M) Cell Type Reference
GIuN1/GIluN2A >200 Xenopus oocytes [3]
GIuN1/GluN2B Negligible Inhibition HEK cells [4]
GIuN1/GIluN2C 7.0 Xenopus oocytes [1]
GIuN1/GIluN2D 2.7 Xenopus oocytes [1]

Table 2: In Vivo Efficacy of DQP-1105 in the Tsc1+/- Mouse Model of Tuberous Sclerosis
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Animal Model Dose (mglkg, i.p.) Seizure Outcome Reference

) Diminished seizure
Tscl+/- mice 28 [1]
burden

Note: Specific data for DQP-1105 in standard screening models such as the Maximal
Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.

Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recording in
Xenopus oocytes

This protocol is adapted from methodologies used to characterize the potency of DQP-1105 at
different NMDA receptor subtypes.

Objective: To determine the 1Cso of DQP-1105 for various NMDA receptor subunit
combinations.

Materials:

Collagenase Type I

e Recording solution (in mM): 100 NacCl, 2.5 KCI, 1 CaClz, 10 HEPES, pH 7.4

 NMDA, Glutamate, Glycine

o DQP-1105 stock solution

e CRNA for GluN1, GIuN2A, GIuN2B, GIuN2C, and GluN2D subunits

e Xenopus laevis oocytes

Procedure:

 |solate and defolliculate Xenopus laevis oocytes.

¢ Inject oocytes with cRNA encoding the desired GIuN1 and GIuN2 subunits.
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 Incubate oocytes for 24-72 hours at 18°C.

¢ Place an oocyte in a recording chamber continuously perfused with recording solution.
e Impale the oocyte with two microelectrodes (voltage and current).

o Clamp the oocyte membrane potential at -40 mV.

» Apply a saturating concentration of glutamate and glycine to elicit a maximal current
response.

e Apply increasing concentrations of DQP-1105 in the presence of the agonists.
o Measure the steady-state current inhibition at each DQP-1105 concentration.

o Construct a concentration-response curve and calculate the ICso value.

In Vivo Efficacy in the Tscl+/- Mouse Model

This protocol describes the evaluation of DQP-1105's anticonvulsant effects in a genetic mouse
model of epilepsy associated with tuberous sclerosis complex.

Objective: To assess the ability of DQP-1105 to reduce seizure burden in Tscl+/- mice.
Materials:

Tscl+/- mice

DQP-1105

Vehicle solution

EEG recording system (implants, amplifier, software)

Video monitoring system
Procedure:

e Implant EEG electrodes over the cortex of adult Tsc1+/- mice.
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Allow for a post-surgical recovery period of at least one week.

Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using
continuous video-EEG monitoring.

Administer DQP-1105 intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]

Continue video-EEG recording and quantify seizure frequency and duration post-drug
administration.

Compare seizure activity before and after DQP-1105 treatment. A vehicle-treated control
group should be included.
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Figure 2: Experimental workflow for evaluating DQP-1105 in the Tsc1* mouse model.

Hypothesized Downstream Signaling Pathway
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Blockade of GIuUN2C/D-containing NMDA receptors by DQP-1105 is expected to reduce
calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen
the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability
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Figure 3: Hypothesized downstream effects of DQP-1105 on neuronal signaling pathways.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of DQP-1105 for
epilepsy. Key areas for future investigation include:

» Evaluation in Standard Epilepsy Models: Testing DQP-1105 in the MES and 6Hz seizure
models to determine its broader anticonvulsant profile.

e Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution,
metabolism, and excretion (ADME) properties of DQP-1105 and correlating plasma and
brain concentrations with its anticonvulsant effects.

o Chronic Dosing and Safety Studies: Assessing the long-term efficacy and safety of DQP-
1105 in chronic epilepsy models.

o Exploration of Therapeutic Window: Determining the dose range that provides optimal
anticonvulsant activity with minimal side effects.

Conclusion

DQP-1105 represents a promising, selective tool for the investigation of the role of GIuN2C/D-
containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated
efficacy in a genetic epilepsy model underscore its potential as a lead compound for the
development of a new class of antiepileptic drugs. The data and protocols presented in this
guide are intended to facilitate further research into this and similar compounds, with the
ultimate goal of advancing the treatment of epilepsy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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